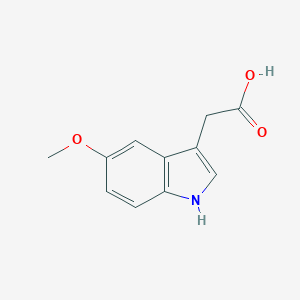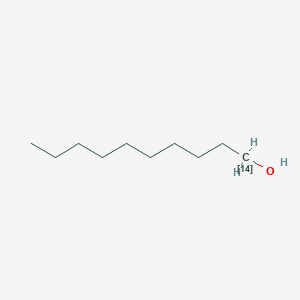
Decyl alcohol-1-14C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl alcohol-1-14C is a radioactive form of decyl alcohol, which is a long-chain fatty alcohol. It is used as a tracer molecule in scientific research to understand the mechanism of action, biochemical and physiological effects of various compounds.
Mecanismo De Acción
Decyl alcohol-1-14C enters the body through various routes, including ingestion, inhalation, and dermal exposure. It is metabolized by various enzymes in the liver and other organs. The radioactive carbon-14 is used to track the movement of decyl alcohol-1-14C within the body. It is also used to study the effect of various compounds on the metabolism of decyl alcohol-1-14C.
Biochemical and Physiological Effects:
Decyl alcohol-1-14C has been shown to have various biochemical and physiological effects on different organisms. It has been shown to affect the lipid metabolism, energy metabolism, and oxidative stress in various organisms. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Decyl alcohol-1-14C is a useful tracer molecule for studying the metabolism of various compounds. It allows researchers to track the movement of compounds within the body and study their effects on various organs and systems. However, it has some limitations, including its potential toxicity and the need for specialized equipment to handle radioactive materials.
Direcciones Futuras
There are many future directions for the use of decyl alcohol-1-14C in scientific research. One direction is to study the effect of various compounds on the metabolism of decyl alcohol-1-14C in different organisms. Another direction is to study the effect of decyl alcohol-1-14C on the gut microbiome and its potential role in various diseases. Finally, decyl alcohol-1-14C can be used to study the effect of various environmental pollutants on the metabolism of different organisms.
Métodos De Síntesis
Decyl alcohol-1-14C can be synthesized by the reduction of decanal-1-14C using sodium borohydride. Decanal-1-14C can be synthesized by the oxidation of decane-1-14C using potassium permanganate. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Decyl alcohol-1-14C is widely used in scientific research as a tracer molecule to study the mechanism of action of various compounds. It is used to study the metabolism of fatty alcohols in various organisms. It is also used to study the absorption, distribution, metabolism, and excretion of various drugs and compounds.
Propiedades
Número CAS |
153584-66-8 |
|---|---|
Nombre del producto |
Decyl alcohol-1-14C |
Fórmula molecular |
C10H22O |
Peso molecular |
160.27 g/mol |
Nombre IUPAC |
(114C)decan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i10+2 |
Clave InChI |
MWKFXSUHUHTGQN-HRVHXUPCSA-N |
SMILES isomérico |
CCCCCCCCC[14CH2]O |
SMILES |
CCCCCCCCCCO |
SMILES canónico |
CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



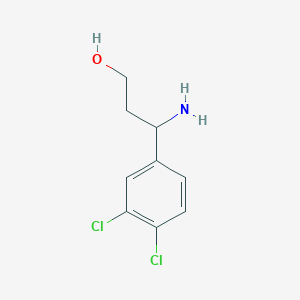
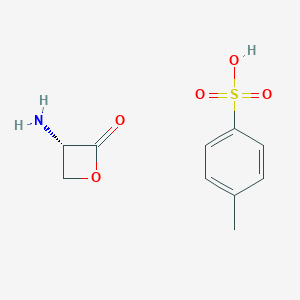
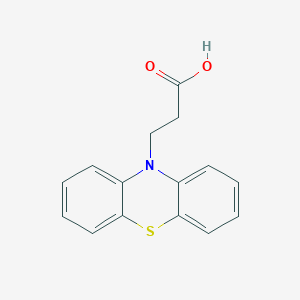
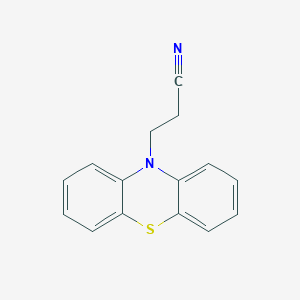

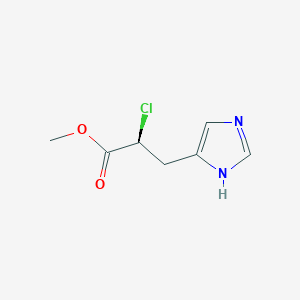
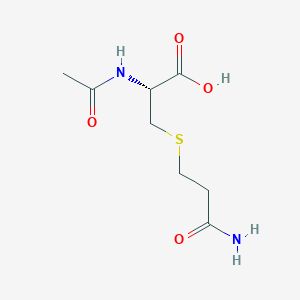
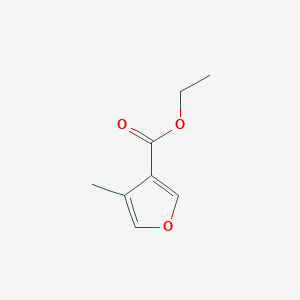

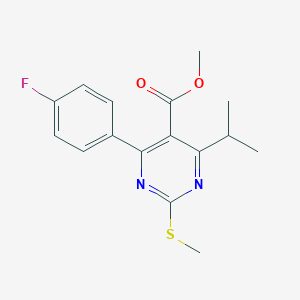
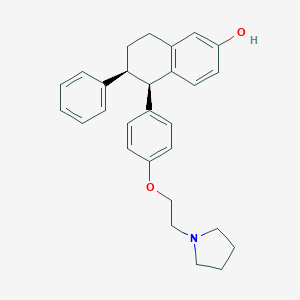
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

